

The Indazole Core: A Journey from Discovery to Targeted Therapeutics

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Compound of Interest

Compound Name: *Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate*

Cat. No.: *B168813*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged structure" in medicinal chemistry, forming the foundation for a multitude of biologically active compounds. This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of indazole-based compounds, alongside a detailed examination of their role in modern drug discovery, particularly as kinase inhibitors. We will delve into the seminal synthetic methodologies, present comparative quantitative data on the biological activity of key derivatives, and provide detailed experimental protocols for their synthesis and evaluation.

Discovery and Early History: The Pioneering Work of Emil Fischer

The history of indazole begins in 1880 with the pioneering work of the renowned German chemist, Emil Fischer. In his seminal research, Fischer reported the first synthesis of an indazole derivative by the cyclization of o-hydrazinobenzoic acid. This intramolecular condensation reaction laid the groundwork for the exploration of this novel heterocyclic system.

Subsequent to Fischer's discovery, a number of "classical" methods for the synthesis of the indazole core were developed, each contributing to the growing accessibility and chemical diversity of this compound class. These early methods, while foundational, often required harsh reaction conditions and offered limited control over regioselectivity.

The Evolution of Indazole Synthesis: A Chronological Perspective

The synthetic accessibility of the indazole core has been a key driver of its exploration in medicinal chemistry. Over the decades, the methodologies for its construction have evolved from classical, often low-yielding procedures to highly efficient and versatile modern catalytic strategies.

Classical Indazole Syntheses

Several named reactions form the bedrock of classical indazole synthesis:

- **Jacobson Indazole Synthesis (1893):** This method involves the treatment of o-toluidine with nitrous acid to form a diazonium salt, which then undergoes an intramolecular cyclization. While historically significant, this method often suffers from low yields and the formation of side products.
- **Davis-Beirut Reaction:** This reaction provides a route to 2H-indazoles through the reaction of an o-nitrobenzylamine with a base.
- **Sundberg Indazole Synthesis:** This method utilizes the thermal or photochemical decomposition of 2-azidostyrenes to generate a nitrene intermediate, which then cyclizes to form the indazole ring.

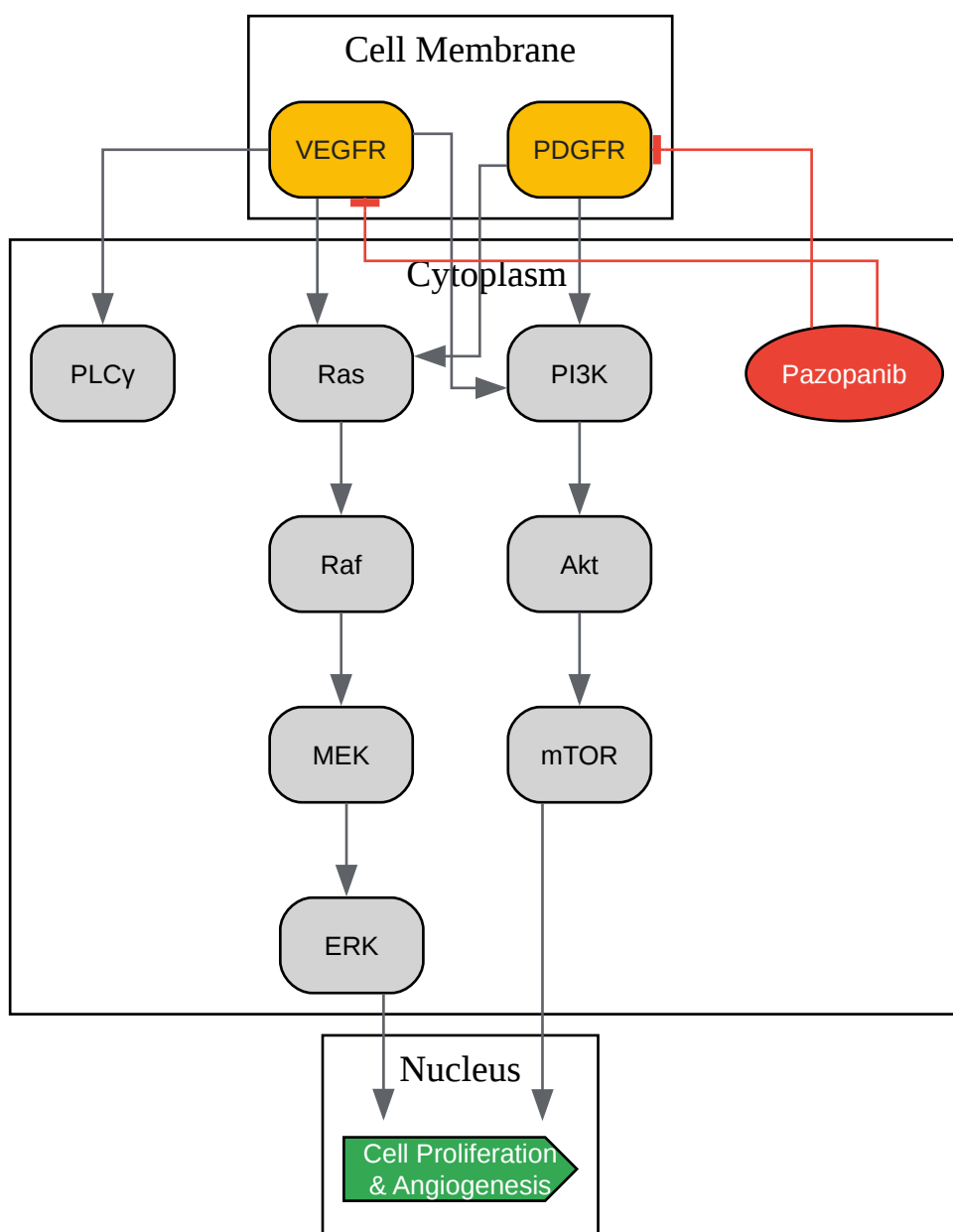
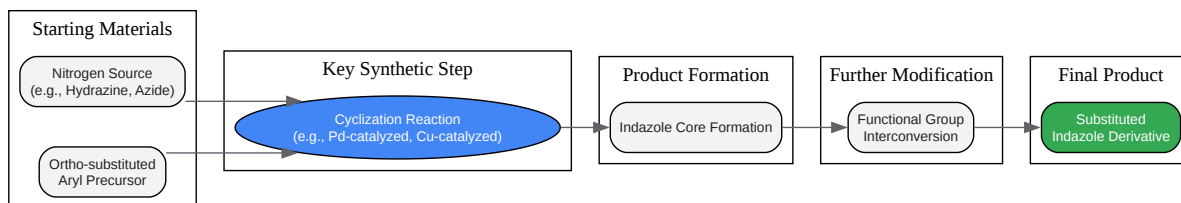
Modern Synthetic Methodologies

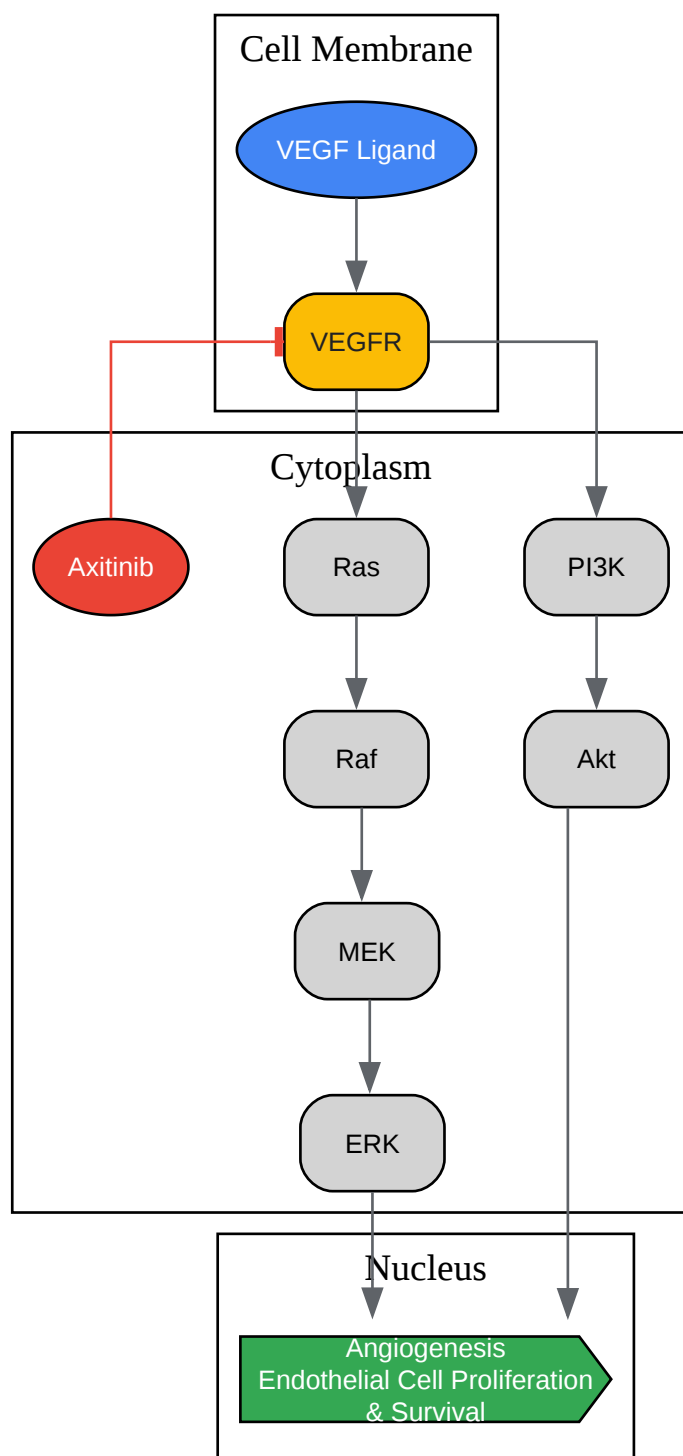
The advent of transition-metal catalysis has revolutionized the synthesis of indazoles, offering milder reaction conditions, broader substrate scope, and improved regioselectivity. Key modern approaches include:

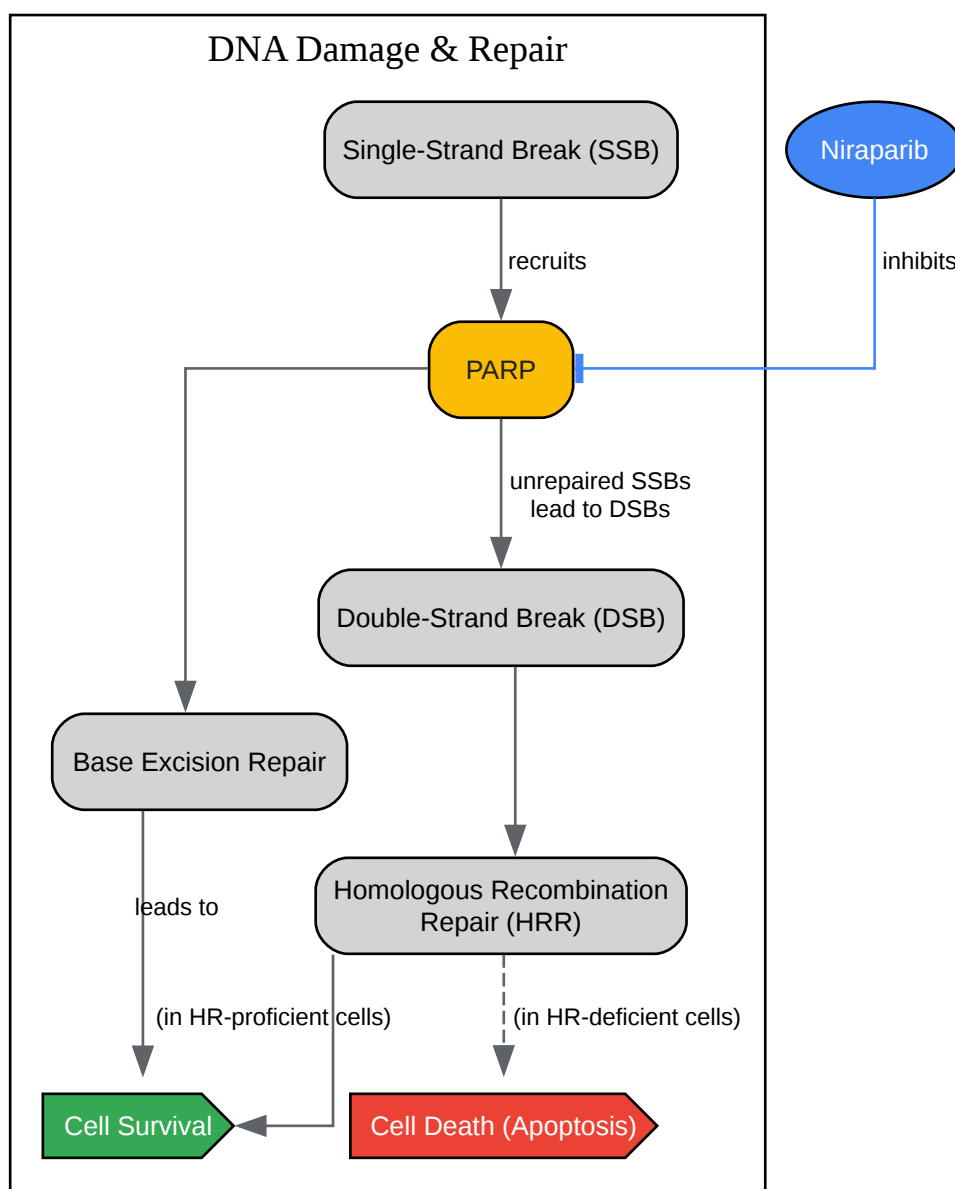
- **Palladium-catalyzed cross-coupling reactions:** These methods, such as the Buchwald-Hartwig amination, enable the efficient formation of the N-N bond crucial for the indazole ring system.
- **Copper-catalyzed reactions:** Copper catalysts have also proven effective in mediating the intramolecular N-arylation reactions to form indazoles.

- Rhodium-catalyzed C-H activation: More recently, rhodium-catalyzed C-H activation strategies have emerged as powerful tools for the direct and atom-economical synthesis of substituted indazoles.

The following diagram illustrates a generalized workflow for the synthesis of a substituted 1H-indazole, highlighting the key bond-forming steps.







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